molecular formula C15H11IN2O2 B4319588 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-iodoimidazo[1,2-a]pyridine

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-iodoimidazo[1,2-a]pyridine

Cat. No.: B4319588
M. Wt: 378.16 g/mol
InChI Key: UJDHIVVIXAGLBG-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-iodoimidazo[1,2-a]pyridine is a complex organic compound that features a unique combination of a benzodioxin ring and an imidazo[1,2-a]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-iodoimidazo[1,2-a]pyridine typically involves multiple steps. One common route starts with the preparation of the benzodioxin ring, which is then coupled with an imidazo[1,2-a]pyridine precursor. The iodination step is usually performed using iodine or an iodine-containing reagent under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups present in the molecule.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the iodine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-iodoimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxin and imidazo[1,2-a]pyridine rings could facilitate binding to biological targets, while the iodine atom might play a role in the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine
  • 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
  • 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid

Uniqueness

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-iodoimidazo[1,2-a]pyridine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from similar compounds that lack the iodine atom or have different substituents.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2O2/c16-11-2-4-15-17-12(9-18(15)8-11)10-1-3-13-14(7-10)20-6-5-19-13/h1-4,7-9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDHIVVIXAGLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CN4C=C(C=CC4=N3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-iodoimidazo[1,2-a]pyridine
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2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-iodoimidazo[1,2-a]pyridine
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2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-iodoimidazo[1,2-a]pyridine
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2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-iodoimidazo[1,2-a]pyridine
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2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-iodoimidazo[1,2-a]pyridine
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2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-iodoimidazo[1,2-a]pyridine

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